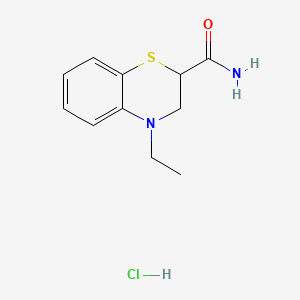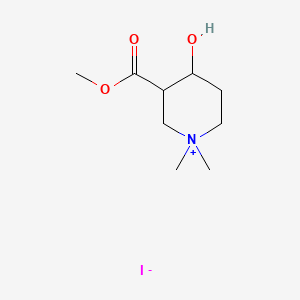
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is a chemical compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a hydroxy group, a methoxycarbonyl group, and two methyl groups attached to the nitrogen atom. The iodide ion serves as the counterion to balance the charge of the piperidinium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide typically involves the following steps:
Formation of the Piperidinium Cation: The piperidinium cation can be synthesized by reacting piperidine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,1-dimethylpiperidinium iodide.
Introduction of the Hydroxy and Methoxycarbonyl Groups: The next step involves the introduction of the hydroxy and methoxycarbonyl groups. This can be achieved through a series of reactions, including esterification and hydroxylation, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium chloride (NaCl), sodium bromide (NaBr), sodium acetate (NaOAc)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxymethyl compound
Substitution: Formation of corresponding piperidinium salts with different anions
科学的研究の応用
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other piperidinium derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide 1,1-dioxide
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide
Uniqueness
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is unique due to its specific combination of functional groups and the presence of the iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
86343-58-0 |
|---|---|
分子式 |
C9H18INO3 |
分子量 |
315.15 g/mol |
IUPAC名 |
methyl 4-hydroxy-1,1-dimethylpiperidin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H18NO3.HI/c1-10(2)5-4-8(11)7(6-10)9(12)13-3;/h7-8,11H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
MFURBUYHNTUGFR-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCC(C(C1)C(=O)OC)O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

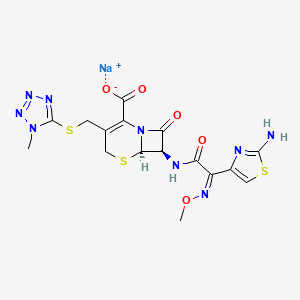
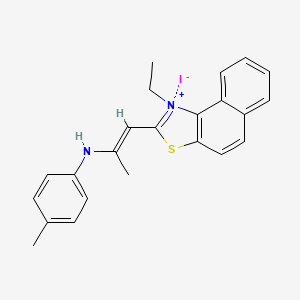
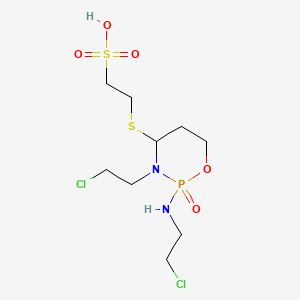
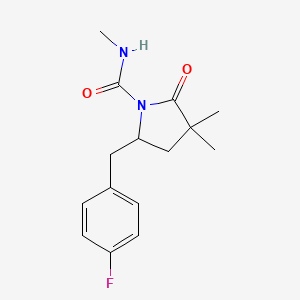
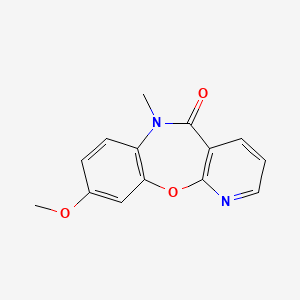
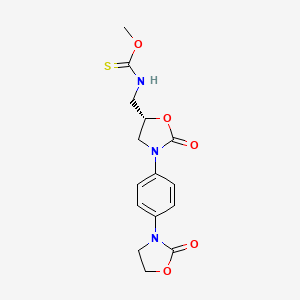
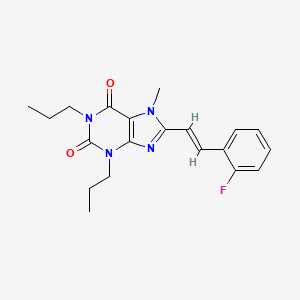
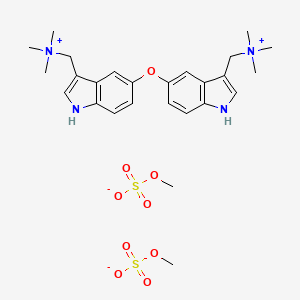
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)
